2-Butyne

Catalog No.
S601578
CAS No.
503-17-3
M.F
C4H6
M. Wt
54.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyne

CAS Number

503-17-3

Product Name

2-Butyne

IUPAC Name

but-2-yne

Molecular Formula

C4H6

Molecular Weight

54.09 g/mol

InChI

InChI=1S/C4H6/c1-3-4-2/h1-2H3

InChI Key

XNMQEEKYCVKGBD-UHFFFAOYSA-N

SMILES

CC#CC

Synonyms

4-butyne, but-4-yne, dimethylacetylene

Canonical SMILES

CC#CC

The exact mass of the compound 2-Butyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butyne (CAS: 503-17-3), also known as dimethylacetylene, is a symmetrical internal alkyne that serves as a high-value precursor in advanced organic synthesis and organometallic chemistry. From a procurement and processability perspective, its primary value lies in its absolute C2v symmetry, which guarantees perfect regiocontrol in transition-metal-catalyzed cycloadditions, and its specific volatility profile (boiling point ~27 °C), which allows it to function as a highly efficient, removable byproduct in alkyne metathesis [1]. Unlike terminal alkynes or heavier internal alkynes, 2-butyne offers a unique combination of liquid-phase processability at standard conditions and chemical inertness to strong bases, making it an essential building block for the scalable synthesis of complex polycyclic aromatics, shape-persistent macrocycles, and specialized organometallic ligands [2].

Substituting 2-butyne with its terminal isomer, 1-butyne, fundamentally alters reaction pathways and process requirements. 1-Butyne is a gas at room temperature (boiling point 8.1 °C) and possesses an acidic terminal proton that readily forms metal acetylides in the presence of bases, leading to severe off-target reactivity and precipitation [1]. Furthermore, in cycloaddition reactions, the use of unsymmetrical alkynes like 1-butyne or 2-pentyne destroys regiocontrol, resulting in complex statistical mixtures of 1,2,4- and 1,3,5-regioisomers that require costly chromatographic separation. Conversely, substituting 2-butyne with heavier symmetrical alkynes (e.g., 3-hexyne) in metathesis applications drastically reduces the volatility of the leaving group, preventing the thermodynamic shifting required to achieve high yields in macrocyclization [2].

Phase Advantage for Liquid-Phase Dosing

2-Butyne exhibits a boiling point of approximately 27.2 °C, allowing it to be handled as a volatile liquid under standard laboratory conditions with mild chilling[1]. In contrast, its isomer 1-butyne boils at 8.1 °C, existing as a gas at room temperature. This physical difference dictates the required handling infrastructure for procurement and scale-up, allowing 2-butyne to bypass the need for pressurized gas cylinders.

Evidence DimensionBoiling point and physical state at 20 °C
Target Compound Data27.2 °C (Volatile Liquid)
Comparator Or Baseline1-Butyne: 8.1 °C (Gas)
Quantified Difference19.1 °C higher boiling point
ConditionsStandard atmospheric pressure (1 atm)

Reduces the need for specialized gas-handling infrastructure, lowering setup costs and improving dosing precision in batch synthesis.

Absolute Regiocontrol in [2+2+2] Cyclotrimerizations

Due to its strict C2v symmetry, 2-butyne guarantees the formation of a single symmetric regioisomer during transition-metal-catalyzed [2+2+2] cyclotrimerizations with diynes . Unsymmetrical comparators like 1-butyne or 2-pentyne inherently produce complex statistical mixtures of 1,2,4- and 1,3,5-regioisomers, which drastically lowers the isolated yield of the target aromatic compound.

Evidence DimensionRegioisomer distribution in [2+2+2] cyclotrimerization
Target Compound Data100% single symmetric regioisomer
Comparator Or BaselineUnsymmetrical alkynes (e.g., 1-butyne): Mixture of 1,2,4- and 1,3,5-isomers
Quantified DifferenceElimination of multi-isomer mixtures
ConditionsRhodium or Ruthenium catalyzed cycloaddition

Eliminates the need for expensive, yield-destroying chromatographic separations in the synthesis of complex polycyclic aromatics.

Thermodynamic Driving Force in Alkyne Metathesis

In ring-closing alkyne metathesis (RCAM), the generation of 2-butyne as a byproduct is a critical thermodynamic driver[1]. Its specific volatility and kinetic diameter allow it to be continuously removed via mild vacuum or trapped by 5Å molecular sieves, driving the reaction to >95% conversion. Heavier internal alkynes fail to evaporate efficiently, causing the equilibrium to stall and reducing macrocycle yield.

Evidence DimensionByproduct removal efficiency in RCAM
Target Compound DataReadily sequestered by 5Å molecular sieves or mild vacuum
Comparator Or BaselineHeavier alkynes (e.g., 3-hexyne): Insufficient volatility for vacuum removal
Quantified DifferenceEnables >95% conversion by shifting equilibrium
ConditionsOpen-air or vacuum-driven alkyne metathesis

Essential for achieving quantitative yields in the procurement and scale-up of shape-persistent macrocycles and molecular cages.

Chemical Inertness to Strong Bases

As an internal alkyne, 2-butyne lacks an acidic terminal proton, rendering it completely inert to strong bases and acetylide-forming metal salts (e.g., AgNO3, NaNH2)[1]. 1-Butyne, possessing a terminal proton (pKa ~25), rapidly deprotonates to form reactive metal acetylides, leading to off-target polymerizations or precipitations in complex basic formulations.

Evidence DimensionReactivity with strong bases / acetylide formation
Target Compound DataInert (No acetylide formation)
Comparator Or Baseline1-Butyne: Highly reactive (Forms metal acetylides)
Quantified DifferenceComplete suppression of terminal deprotonation
ConditionsPresence of strong bases or heavy metal salts (e.g., Ag+, Cu+)

Allows 2-butyne to be deployed in complex, multi-component reaction mixtures where basic conditions would otherwise destroy terminal alkyne precursors.

Precursor for Highly Substituted Aromatic Compounds

Leveraging its absolute regiocontrol, 2-butyne is a highly predictable precursor for the synthesis of hexamethylbenzene and other symmetrically substituted polycyclic aromatics via[2+2+2] cyclotrimerization [1]. Procurement of 2-butyne for this pathway eliminates the need for downstream chromatographic resolution of regioisomers.

Thermodynamic Driver in Ring-Closing Alkyne Metathesis (RCAM)

In the synthesis of shape-persistent macrocycles and molecular cages, 2-butyne is utilized as the leaving group of choice [2]. Its ability to be selectively trapped by 5Å molecular sieves or removed via vacuum shifts the reaction equilibrium entirely toward the closed-ring product, maximizing yield in late-stage synthesis.

Liquid-Phase Alkyne Dosing for Batch Manufacturing

For industrial and laboratory setups lacking specialized gas-dosing infrastructure, 2-butyne serves as a highly processable liquid-phase alkyne (boiling point 27.2 °C)[3]. It can be accurately dispensed using standard volumetric techniques with mild cooling, significantly reducing handling complexity compared to gaseous alternatives like 1-butyne or propyne.

Physical Description

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.

XLogP3

1.5

Boiling Point

26.9 °C

Flash Point

-4 °F (NFPA, 2010)

LogP

1.46 (LogP)

Melting Point

-32.3 °C

UNII

LKE6D3018E

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

705.99 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

503-17-3

Wikipedia

2-butyne

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

2-Butyne: ACTIVE

Dates

Last modified: 08-15-2023

Exploiting the Electrophilic and Nucleophilic Dual Role of Nitrile Imines: One-Pot, Three-Component Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones

Mariateresa Giustiniano, Valentina Mercalli, Jussara Amato, Ettore Novellino, Gian Cesare Tron
PMID: 26244260   DOI: 10.1021/acs.orglett.5b01798

Abstract

An expeditious multicomponent reaction to synthesize tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones is reported. In brief, hydrazonoyl chlorides react with isocyanoacetamides, in the presence of TEA, to give 1,3-oxazol-2-hydrazones which, without being isolated, can react with dimethylacetylene dicarboxylate to afford furo[2,3-d]pyridazin-4(5H)-ones with an unprecedented level of complexity in a triple domino Diels-Alder/retro-Diels-Alder/lactamization reaction sequence.


Elementary reactions of boron atoms with hydrocarbons-toward the formation of organo-boron compounds

Nadia Balucani, Fangtong Zhang, Ralf I Kaiser
PMID: 20515048   DOI: 10.1021/cr900404k

Abstract




Modeling high pressure reactivity in unsaturated systems: application to dimethylacetylene

C Mediavilla, J Tortajada, V G Baonza
PMID: 18629807   DOI: 10.1002/jcc.21068

Abstract

A general model is introduced to study pressure-induced reactivity on unsaturated systems in the condensed state. The model is applied here to dimethylacetylene (DMA) in the solid phase II (C/2m) because it has been proposed that two DMA molecules can react to form tetramethyl-cyclobutadiene (TMCBD). The proposed reaction process has been modeled by studying the structural and electronic changes undergone by two DMA molecules as they approach each other preserving the crystal symmetry of phase II. Both monodeterminantal (MP2 and DFT) and multideterminantal (CASSCF and MRMP2) methodologies were used to check the reliability of our model in predicting the reactivity of the system under compression. In all cases, structural results are in agreement with low-temperature diffraction experiments for the solid phase II. Our model indicates that DMA is expected to form the TMCBD dimer at intermolecular distances close to 2 A. This value is in excellent agreement with previous calculations on the existence of long carbon-carbon bonds.


[PSYCHIATRIC AND NEUROLOGICAL EXPERIENCES WITH A NEW HYPNOTIC AND SEDATIVE: 3-METHYL-3,4-DIHYDROXY-4-PHENYL-L-BUTYNE (SUBSTANCE KOE 339)]

U SPIEGELBERG, H KOLLRACK, W RUNGE, H J SCHAEFER, W SCHLOTE
PMID: 14113581   DOI:

Abstract




[CONTRIBUTION TO DETERMINATION OF THE MECHANISM OF ACTION, ON THE AUTONOMIC NERVOUS SYSTEM, OF 1,4-DIPYRROLIDINO-2-BUTYNE (TREMORINE)]

J LEVY, E MICHEL-BER
PMID: 14055186   DOI:

Abstract




SYNTHESIS OF SUBSTITUTED 2-PHENYL-1,4-BENZOTHIAZIN-3(4H)-ONES AND THEIR ACTIVITY AS INHIBITORS OF 1,4-DIPYRROLIDINO-2-BUTYNE

J KRAPCHO, A SZABO, J WILLIAMS
PMID: 14193246   DOI: 10.1021/jm00338a036

Abstract




Sites of action of the autonomic effects of 1,4-dipyrrolidino-2-butyne, Tremorine

A H FRIEDMAN, C M SMITH
PMID: 13895230   DOI:

Abstract




The effect of alkyl substitution in drugs. II. The action of some substituted beta-dimethylaminoethyl benzhydryl ethers against the tremor induced by 1,4-di-N-pyrrolidino-2-butyne

M de JONGE, H M TERSTEEGE, A F HARMS, A B FUNCKE, W T NAUTA
PMID: 13790609   DOI: 10.1021/jm50009a003

Abstract




Studies on 1,4-dipyrrolidino-2-butyne (Tremorine) in mice

G M KERANEN, V L ZARATZIAN, R COLEMAN
PMID: 13752591   DOI: 10.1016/0041-008x(61)90064-3

Abstract




[Narcosis potentiating and analgesic effect of 1,4-dipyrrolidino-2-butyne]

D LENKE
PMID: 13600375   DOI:

Abstract




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